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Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11
gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It
is a key component of the RAS-mitogen-activated protein kinase (MAPK), PISK/AKT, and
JAK/STAT signaling pathways, regulating cellular proliferation, differentiation, and survival.[1][2]
[3] Gain-of-function mutations in SHP2 are associated with developmental disorders like
Noonan syndrome and various malignancies, making it a compelling target for therapeutic
intervention in oncology.[4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in
an inactive conformation.[5] This technical guide provides a comprehensive overview of
SHP836, including its mechanism of action, quantitative data, and detailed experimental
protocols for its characterization.

Mechanism of Action

SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain
blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6] Activation occurs
upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a
conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as SHP836, function by binding to a tunnel-like pocket at the
interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[7][8] This binding stabilizes
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the autoinhibited, closed conformation of SHP2, preventing its activation and subsequent
downstream signaling.[4][5] SHP836 specifically binds to a distinct, second allosteric site within
this tunnel region.[9]
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Quantitative Data

The following table summarizes the in vitro potency of SHP836 in comparison to other notable
SHP2 inhibitors.

Compound Target Assay Type IC50 Reference
SHP836 Full-length SHP2  Biochemical 12 yM [1105119]
SHP836 SHPZ_ PP Biochemical >100 uM [9]
domain

SHP099 Full-length SHP2  Biochemical 0.071 uM [7]
TNO155 Full-length SHP2  Biochemical 0.011 pM [7]
RMC-4630 Full-length SHP2  Biochemical N/A [7]
IACS-13909 Full-length SHP2  Biochemical 15.7 nM [7]
JAB-3068 Full-length SHP2  Biochemical 25.8 nM [1]

Experimental Protocols
Biochemical Inhibition Assay

This protocol outlines a fluorescence-based enzymatic assay to determine the in vitro potency
of SHP2 inhibitors.[10][11]

Materials:

o Recombinant full-length SHP2 protein

e SHP2 inhibitor (e.g., SHP836)

o Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[11]
e Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiIFMUP).[11]

o Activating peptide: Dually phosphorylated peptide derived from insulin receptor substrate 1
(IRS-1).[10][11]
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o 384-well black plates
o Fluorescence plate reader
Procedure:

o Prepare a working solution of SHP2 in the assay buffer. A final concentration of
approximately 0.5 nM is recommended.[11]

o To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 activating peptide.[10]
[11]

o Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute further in the assay
buffer.

o Add the diluted inhibitor solutions to the wells of the 384-well plate.
e Add the activated SHP2 enzyme solution to the wells containing the inhibitor.
« Initiate the reaction by adding the DIFMUP substrate.

o Monitor the fluorescence intensity over time using a plate reader with excitation and
emission wavelengths appropriate for DIFMUP.

o Calculate the rate of the reaction and determine the IC50 value by plotting the percent
inhibition against the inhibitor concentration.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516250/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Prepare Serial Dilutions
of SHP836

Dispense Inhibitor
to 384-well Plate

Preparation

Prepare Assay Buffer,
Enzyme, and Substrate

Add Activated SHP2
Enzyme

Add DiFMUP Substrate

Incubate at Room
Temperature

Detection & Analysis

Measure Fluorescence
Intensity

Calculate Reaction Rates
and % Inhibition

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

6/11 Tech Support


https://www.benchchem.com/product/b610829?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment
by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13]

Materials:

HEK293T cells transiently transfected with a plasmid expressing tagged SHP2.[13]
e Cell culture medium and reagents

e SHP2 inhibitor (e.g., SHP836)

e Phosphate-buffered saline (PBS)

e Lysis buffer

e PCR tubes or 384-well PCR plates

e Thermocycler

o Method for protein quantification (e.g., Western blotting, ELISA, or enzyme complementation
assay).[14][15]

Procedure:
e Culture and transfect HEK293T cells with the SHP2 expression vector.
o Harvest the cells and resuspend them in a suitable buffer.

o Treat the cell suspension with the SHP2 inhibitor or vehicle (DMSO) and incubate at 37°C for
1 hour.[15]

 Aliquot the treated cell suspension into PCR tubes or a PCR plate.

e Heat the samples in a thermocycler across a temperature gradient for a defined period (e.g.,
3 minutes).[15]

e Cool the samples to room temperature.
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e Lyse the cells to release the proteins.

o Separate the soluble protein fraction from the precipitated, denatured proteins by
centrifugation.

e Quantify the amount of soluble SHP2 in each sample using a suitable detection method.

o Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift
in the melting temperature in the presence of the inhibitor indicates target engagement.

Logical Relationship in SHP2 Inhibitor Development

The development of SHP2 inhibitors has progressed from the identification of initial hits to the
optimization of potent and selective allosteric inhibitors.
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Conclusion

SHP836 represents a valuable research tool for investigating the therapeutic potential of
targeting a second allosteric site on SHP2. Its distinct mechanism of action offers opportunities
for exploring novel therapeutic strategies, including combination therapies with other targeted
agents. The experimental protocols detailed in this guide provide a framework for the
characterization of SHP836 and other SHP2 inhibitors, facilitating further research and
development in this promising area of oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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